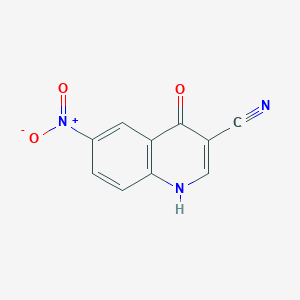
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride
Descripción general
Descripción
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C6H6BClF3NO2 It is a boronic acid derivative that features a trifluoromethyl group attached to a pyridine ring
Mecanismo De Acción
Target of Action
Boronic acids, including pyridinyl boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, a carbon atom of the boronic acid forms a bond with a carbon atom of another organic compound. This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst, typically palladium, inserts itself into a carbon-halogen bond. In transmetalation, the boronic acid transfers the organic group to the metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and dyes . The downstream effects of this reaction depend on the specific organic compounds being synthesized.
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals, agrochemicals, and dyes .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst . For example, Suzuki-Miyaura reactions typically require a palladium catalyst and a base .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 6-(trifluoromethyl)pyridine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various arylated derivatives .
Aplicaciones Científicas De Investigación
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Trifluoromethyl)pyridin-3-yl)boronic acid
- (2-(Trifluoromethyl)pyridin-3-yl)boronic acid
- (6-(Trifluoromethyl)pyridin-2-yl)boronic acid
Uniqueness
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride is unique due to the position of the trifluoromethyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2.ClH/c8-6(9,10)5-2-1-4(3-11-5)7(12)13;/h1-3,12-13H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIUJKGJKMZJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(F)(F)F)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




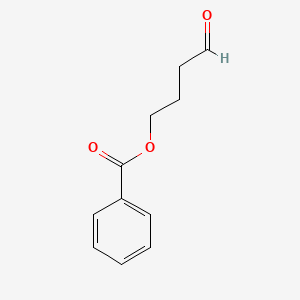
![6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)
![2-[(Methylamino)methyl]benzene-1,4-diol](/img/structure/B3117973.png)
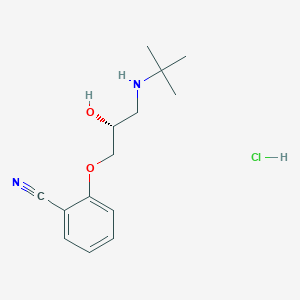
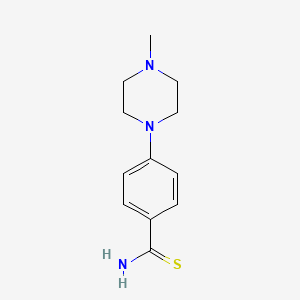
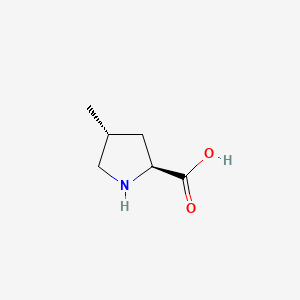

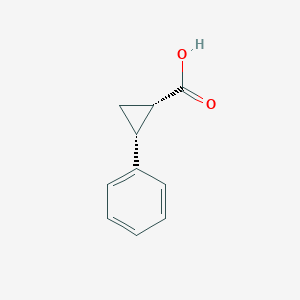
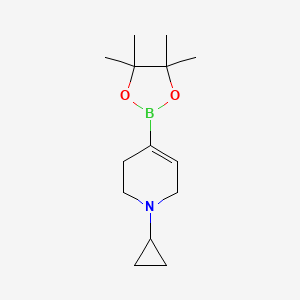
![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)
